3-(benzyloxy)-6H-benzo[c]chromen-6-one
Overview
Description
3-(benzyloxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family. This compound is characterized by the presence of a benzyloxy group attached to the 3-position of the benzo[c]chromen-6-one core structure. Benzo[c]chromen-6-ones are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the advanced synthetic methods for benzo[c]chromen-6-ones involves a transition-metal-free, mild base-promoted domino reaction of substituted 2-hydroxychalcones with β-ketoesters. This method utilizes cesium carbonate (Cs₂CO₃) as a promoter and involves a sequence of reactions including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . Another efficient method involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and 1,3-butadiene .
Industrial Production Methods
Industrial production methods for 3-(benzyloxy)-6H-benzo[c]chromen-6-one are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent (chromic acid in acetone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(benzyloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[c]chromen-6-one have been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(4-bromo-benzyloxy)-benzo[c]chromen-6-one: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and biological activity.
1,3-Bis-(4-methyl-benzyloxy)-benzo[c]chromen-6-one: The presence of methyl groups can influence the compound’s physical and chemical properties.
Uniqueness
3-(benzyloxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyloxy group at the 3-position allows for targeted modifications and functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-phenylmethoxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABIAROAZJNLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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